molecular formula C8H9NO2 B3025515 2,6-Dimethyl-4-nitrosophenol CAS No. 4965-29-1

2,6-Dimethyl-4-nitrosophenol

Cat. No. B3025515
CAS RN: 4965-29-1
M. Wt: 151.16 g/mol
InChI Key: JLGGFXVVFUIJBA-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-nitrosophenol, also known as MCP, is a chemical compound with the molecular formula C8H9NO2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 2,6-Dimethyl-4-nitrosophenol involves a three-step reaction process. The process starts with 2,6-dimethylphenol as the raw material. The phenol undergoes nitrosation, reduction, and salification to produce the final product . The nitrosation yield can reach over 90% when sodium nitrite and glacial acetic acid are used as nitrosating agents .


Molecular Structure Analysis

The molecular structure of 2,6-Dimethyl-4-nitrosophenol is characterized by the presence of a nitroso group (NO) and two methyl groups (CH3) attached to a phenol ring . The molecular weight of the compound is 151.1626 .


Physical And Chemical Properties Analysis

2,6-Dimethyl-4-nitrosophenol appears as yellow crystals . It has a melting point of 166-171°C . The compound is slightly soluble in chloroform, DMSO, and methanol .

Scientific Research Applications

Crystal Structure Analysis

Research has revealed the dimerization of compounds related to 2,6-Dimethyl-4-nitrosophenol. For instance, the potassium salt of a similar compound, 2,6-diethoxycarbonyl-3,5-dimethyl-4-nitrosophenol, was shown to dimerize upon acid treatment. This dimerization was confirmed using X-ray powder diffraction and other techniques, indicating potential applications in crystallography and molecular modeling (Alemasov et al., 2011).

Reactivity and Synthesis

Studies on the reactivity of related nitrosophenols in reactions with alkyl iodides have been conducted. These studies involved theoretical and experimental approaches, focusing on the synthesis of p-benzoquinone monoxime alkyl ethers, which are derivatives of 2,6-Dimethyl-4-nitrosophenol. Such research is crucial in organic synthesis and the development of new compounds (Slaschinin et al., 2012).

Interaction with Biomolecules

Research into the interaction of 2,6-Dimethyl-4-nitrosophenol derivatives with biomolecules like liposomes has been conducted. This includes studying the effects of these compounds on the structural organization of lipid bilayers. Such research is vital for understanding the biophysical interactions of these compounds, which could have implications in drug delivery and membrane biology (Momo et al., 2002).

Environmental Applications

The degradation of 2,6-Dimethylphenol, a related compound, by specific bacteria like Mycobacterium neoaurum has been studied. These bacteria can utilize 2,6-Dimethylphenol as a sole carbon source, highlighting its potential for bioremediation in environments contaminated with similar compounds (Ji et al., 2019).

Safety And Hazards

2,6-Dimethyl-4-nitrosophenol is classified as hazardous to the aquatic environment, with long-lasting effects . It is advised to avoid release to the environment . In case of accidental ingestion, inhalation, or contact with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

2,6-dimethyl-4-nitrosophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-5-3-7(9-11)4-6(2)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGGFXVVFUIJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7065417
Record name Phenol, 2,6-dimethyl-4-nitroso-
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethyl-4-nitrosophenol

CAS RN

13331-93-6
Record name 2,6-Dimethyl-4-nitrosophenol
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Record name 2,6-Dimethyl-4-nitrosophenol
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Record name 2,6-Dimethyl-4-nitrosophenol
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Record name Phenol, 2,6-dimethyl-4-nitroso-
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Record name Phenol, 2,6-dimethyl-4-nitroso-
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Record name 4-nitroso-2,6-xylenol
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Record name 2,6-DIMETHYL-4-NITROSOPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
WR VAUGHAN, GK Finch - The Journal of Organic Chemistry, 1956 - ACS Publications
Four symmetrical 2, 6-dialkyl-4-nitrophenols and the four corresponding nitrosophenols, and two symmetrical 3, 5-dialkyl-4-nitrophenols and the corresponding nitrosophenols …
Number of citations: 37 pubs.acs.org
GK FINCH - 1954 - search.proquest.com
DOCTORAL DISSERTATION SERIESPublication No,: 12,572 AUTHOR: Gaylord Kirkwood Finch, Ph. D., 1954 University of MichiganTITLE: THE EFFECT OF ALKYL GROUPS IN …
Number of citations: 0 search.proquest.com
CR Fernando, IC Calder, KN Ham - Journal of medicinal chemistry, 1980 - ACS Publications
Departments of Chemistry and Pathology, University of Melbourne, Parkville, Victoria, Australia 3052. Received December 3, 1979 lV-Acetyl-2, 6-dimethyl-p-benzoquinone imine and lV-…
Number of citations: 137 pubs.acs.org
G Leary - Canadian Journal of Chemistry, 1968 - cdnsciencepub.com
The infrared frequencies and apparent half band widths of the O—H stretching band of a series of 2,6-dimethyl-4-substituted phenols and a series of 2,6-dichloro-4-substituted phenols …
Number of citations: 9 cdnsciencepub.com
王鹏飞, 孙志营, 詹淼, 郑金刚… - Chinese Journal of …, 2022 - energetic-materials.org.cn
Synthesis and Characterization of the Pentazolate Anion Precursor of 2,6-Dimethyl-4-aminophenol Hydrochloride Crystals CHINESE JOURNAL OF ENERGETIC MATERIALS Search …
Number of citations: 0 www.energetic-materials.org.cn
A Fischer, RM Golding, WC Tennant - Journal of the Chemical Society …, 1965 - pubs.rsc.org
RESULTS AND DISCUSSION Nuclear Magnetic Resonance Studies.-We shall consider first the expected pmr spectra for species (I) and (11). In species (I) the C= N-0 fragment is rigid …
Number of citations: 16 pubs.rsc.org
E Ružička, V Bekárek, P Heinz - Collection of Czechoslovak …, 1972 - cccc.uochb.cas.cz
The preparation of 2, 4-dimethyl-7, 9-dihydroxy-3-phenoxazone, 2, 4-dimethyJ-7-hydroxy-3-phenoxazone-9-carboxylic acid, and 9-hydroxy-5-benzo [a] phenoxazone-11-carboxylic acid …
Number of citations: 2 cccc.uochb.cas.cz
S Goszczynski, A Paszczynski… - Journal of …, 1994 - Am Soc Microbiol
Pathways for the degradation of 3,5-dimethyl-4-hydroxy-azobenzene-4'-sulfonic acid (I) and 3-methoxy-4-hydroxyazobenzene-4'-sulfonamide (II) by the manganese peroxidase and …
Number of citations: 247 journals.asm.org
V Fischer, PR West, LS Harman… - Environmental health …, 1985 - ehp.niehs.nih.gov
The oxidation of acetaminophen (4'-hydroxyacetanilide) to the corresponding N-acetyl-p-benzoquinone imines by plant and mammalian peroxidases is discussed. The acetaminophen …
Number of citations: 43 ehp.niehs.nih.gov
B Heyne, S Ahmed, JC Scaiano - Organic & biomolecular chemistry, 2008 - pubs.rsc.org
Two new sensors for the detection of reactive oxygen species have been synthesized and characterized; they contain the 4-amino-7-nitrobenzofurazan (ABF) moiety covalently tethered …
Number of citations: 19 pubs.rsc.org

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